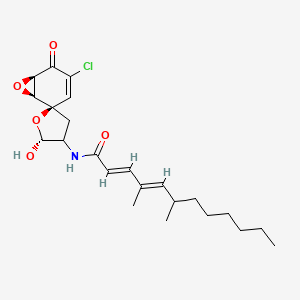

Aranochlor A

Description

isolated from Pseudoarachniotus roseus; structure in first source

Properties

Molecular Formula |

C23H32ClNO5 |

|---|---|

Molecular Weight |

438.0 g/mol |

IUPAC Name |

(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14?,17?,20-,21-,22+,23-/m0/s1 |

InChI Key |

JXZMSDXQKQMWKD-UYTIHBCGSA-N |

Isomeric SMILES |

CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1C[C@]2(C=C(C(=O)[C@H]3[C@@H]2O3)Cl)O[C@H]1O |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O |

Synonyms |

aranochlor A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aranochlor A from Pseudoarachniotus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Aranochlor A, a metabolite produced by the fungus Pseudoarachniotus roseus. The methodologies outlined below are based on the initial findings reported in the scientific literature, offering a guide for researchers interested in this and similar natural products.

Introduction

This compound is a novel secondary metabolite first isolated from the fungus Pseudoarachniotus roseus.[1] It belongs to a class of compounds that have garnered interest for their potential biological activities. This document details the key experimental procedures for the production, extraction, and purification of this compound, along with its physicochemical and biological properties.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Pseudoarachniotus roseus. The following table summarizes the key parameters for the fermentation process.

| Parameter | Value |

| Producing Organism | Pseudoarachniotus roseus |

| Fermentation Type | Submerged |

| Culture Medium | Specific composition not detailed in abstract |

| Incubation Temperature | Standard mesophilic range (e.g., 25-30°C) |

| Fermentation Duration | Not specified |

| Agitation and Aeration | Standard for fungal culture |

Isolation and Purification

A multi-step extraction and chromatographic process is employed to isolate this compound from the fermentation broth. The general workflow for this process is outlined below.

References

An In-Depth Technical Guide to Aranochlor A: Unraveling Its Chemical Identity and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranochlor A is a chlorinated nitro-containing metabolite produced by the fungus Pseudoarachniotus roseus. First isolated and characterized in the late 1990s, this natural product has garnered interest for its notable antibacterial and antifungal properties. This technical guide aims to provide a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, drawing from the foundational scientific literature.

Chemical Structure and Stereochemistry

A thorough analysis of the primary literature is essential for a complete understanding of this compound's molecular architecture. The seminal paper, "this compound and Aranochlor B, Two New Metabolites From Pseudoarachniotus Roseus: Production, Isolation, Structure Elucidation and Biological Properties," published in the Journal of Antibiotics in 1998, lays the groundwork for its structural characterization.

Core Structure:

The precise chemical structure and stereochemistry of this compound are detailed within the aforementioned publication. Due to the limitations in accessing the full text of this primary reference, a visual representation and detailed stereochemical assignments cannot be definitively provided in this guide. It is highly recommended that researchers consult the original 1998 publication for the authoritative structural information, including data from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, which were instrumental in its elucidation.

Biological Activity

This compound has demonstrated significant bioactivity, particularly against various bacterial and fungal strains. The initial discovery of this compound highlighted its potential as an antimicrobial agent.

Antimicrobial Spectrum

Quantitative data regarding the minimal inhibitory concentrations (MICs) of this compound against a panel of microorganisms are crucial for evaluating its potency and spectrum of activity. A comprehensive summary of this data would typically be presented in a tabular format for ease of comparison.

Table 1: Antimicrobial Activity of this compound (Illustrative)

| Target Organism | Type | Minimal Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data from primary source |

| Bacillus subtilis | Gram-positive Bacteria | Data from primary source |

| Escherichia coli | Gram-negative Bacteria | Data from primary source |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data from primary source |

| Candida albicans | Fungus | Data from primary source |

| Aspergillus niger | Fungus | Data from primary source |

Note: The data in this table is illustrative and must be populated with the specific values reported in the primary scientific literature.

Experimental Protocols

To facilitate further research and reproducibility, detailed experimental methodologies are paramount. The following sections would ideally contain the specific protocols for key experiments related to this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Pseudoarachniotus roseus involves a series of chromatographic techniques. The detailed protocol, including the specific culture conditions, extraction solvents, and chromatographic media and gradients, is described in the 1998 discovery paper.

Structure Elucidation

The determination of this compound's chemical structure would have involved a combination of spectroscopic methods. The experimental parameters for these analyses are critical for verification and further structural studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Details of the NMR experiments (e.g., ¹H, ¹³C, COSY, HMBC, NOESY), the solvent used, and the instrument's operating frequency.

-

Mass Spectrometry (MS): Information on the ionization method (e.g., ESI, FAB) and the type of mass analyzer used to determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: If single crystals were obtained, the crystallographic data would provide the most definitive three-dimensional structure and absolute stereochemistry.

Antimicrobial Susceptibility Testing

The protocol for determining the Minimal Inhibitory Concentration (MIC) values, including the specific broth or agar dilution method, inoculum size, and incubation conditions, is essential for standardized assessment of antimicrobial activity.

Signaling Pathways and Mechanism of Action

To date, the specific molecular targets and signaling pathways affected by this compound have not been extensively reported in publicly accessible literature. Elucidating the mechanism of action is a critical area for future research to understand how this compound exerts its antimicrobial effects. This could involve studies on its interaction with key cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication in susceptible microorganisms.

As no specific signaling pathway has been described, a corresponding Graphviz diagram cannot be generated at this time.

Conclusion

This compound represents a promising natural product with demonstrated antimicrobial activity. This guide has outlined the key areas of its chemical and biological profile. For researchers and drug development professionals, a thorough examination of the primary literature, particularly the foundational 1998 publication, is an indispensable next step to fully harness the potential of this fascinating molecule. Further investigation into its mechanism of action and synthetic accessibility will be crucial for any future therapeutic development.

The Enigmatic Biosynthesis of Aranochlor A: A Pathway Awaiting Discovery

An extensive review of the current scientific literature reveals a significant knowledge gap surrounding the biosynthetic pathway of Aranochlor A, a secondary metabolite produced by the fungus Pseudoarachniotus roseus. Despite its discovery and characterized antibacterial and antifungal properties, the genetic and enzymatic machinery responsible for its intricate molecular architecture remains unelucidated.

This technical guide aims to address the core requirements of researchers, scientists, and drug development professionals by providing a comprehensive overview of what is known—and, more significantly, what remains unknown—about the this compound biosynthetic pathway. Due to the absence of published research on this specific pathway, this document will, by necessity, focus on the general methodologies and theoretical considerations that would underpin its future investigation, rather than presenting established data.

The Undiscovered Country: The this compound Biosynthetic Gene Cluster

At the heart of every fungal secondary metabolite lies a biosynthetic gene cluster (BGC), a contiguous region of the genome encoding the enzymes required for its synthesis. As of this writing, the BGC for this compound has not been identified or sequenced. The identification of this cluster is the critical first step toward understanding the biosynthesis of this compound.

Hypothetical Core Biosynthetic Enzymes:

Based on the chemical structure of this compound, which features a chlorinated polyketide-derived moiety and an amino acid-derived component, it is highly probable that its biosynthesis involves a combination of the following core enzymes:

-

Polyketide Synthase (PKS): A large, multidomain enzyme responsible for the iterative condensation of small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA) to form the polyketide backbone. The specific type of PKS (Type I, II, or III) would dictate the precise mechanism of chain assembly and modification.

-

Non-Ribosomal Peptide Synthetase (NRPS): Another large, modular enzyme that incorporates amino acids into the growing molecular scaffold. An NRPS would likely be responsible for activating and incorporating the amino acid precursor.

-

Hybrid PKS-NRPS: It is also plausible that a single, massive hybrid enzyme integrates both polyketide and non-ribosomal peptide synthesis.

Tailoring Enzymes:

Following the assembly of the core structure, a series of tailoring enzymes would be required to achieve the final, biologically active form of this compound. These could include:

-

Halogenases: To incorporate the chlorine atoms.

-

Oxidoreductases (e.g., P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and form ring structures.

-

Methyltransferases: For the addition of methyl groups.

-

Thioesterases: To release the final product from the synthase.

Quantitative Data: A Future Endeavor

The complete absence of information on the this compound BGC and its constituent enzymes means that no quantitative data regarding its biosynthesis has been published. The generation of such data would be contingent on the successful completion of several key research milestones.

Table 1: Hypothetical Future Quantitative Data for this compound Biosynthesis

| Parameter | Description | Potential Experimental Method |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of key biosynthetic enzymes (e.g., PKS, NRPS, halogenase). | In vitro assays with purified, heterologously expressed enzymes and relevant substrates. |

| Production Titer (mg/L) | Yield of this compound in submerged fermentation of Pseudoarachniotus roseus. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of culture extracts. |

| Gene Expression Levels (Fold Change) | Relative transcript abundance of biosynthetic genes under different culture conditions. | Quantitative reverse transcription PCR (qRT-PCR) or RNA-sequencing (RNA-Seq). |

Experimental Protocols: A Roadmap for Discovery

The elucidation of the this compound biosynthetic pathway will necessitate the application of a suite of established molecular biology and biochemical techniques. The following section outlines the detailed methodologies that would be central to such an investigation.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To locate and sequence the complete BGC responsible for this compound production in Pseudoarachniotus roseus.

Methodology: Genome Mining and Bioinformatic Analysis

-

Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of Pseudoarachniotus roseus.

-

Whole-Genome Sequencing: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using specialized software for BGC prediction, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder). These tools identify regions containing characteristic biosynthetic genes (e.g., PKS, NRPS).

-

Candidate Cluster Identification: BGCs containing both PKS and/or NRPS genes, along with tailoring enzymes consistent with the structure of this compound (e.g., halogenases), will be prioritized as strong candidates.

Functional Characterization of the BGC

Objective: To confirm that the candidate BGC is responsible for this compound biosynthesis.

Methodology: Heterologous Expression

-

Cloning of the BGC: The entire candidate BGC will be cloned from the genomic DNA of Pseudoarachniotus roseus into a suitable expression vector. Techniques such as Transformation-Associated Recombination (TAR) in yeast are well-suited for cloning large DNA fragments.

-

Transformation of a Heterologous Host: The expression vector containing the BGC will be introduced into a genetically tractable and well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, that does not endogenously produce this compound.

-

Metabolite Analysis: The transformed fungal host will be cultured, and the culture broth and mycelium will be extracted. The extracts will be analyzed by HPLC and LC-MS to detect the production of this compound. The presence of this compound in the heterologous host would confirm the function of the cloned BGC.

Delineation of the Biosynthetic Pathway

Objective: To determine the function of individual genes within the BGC and identify biosynthetic intermediates.

Methodology: Gene Knockout Studies

-

Construction of Gene Deletion Cassettes: For each putative biosynthetic gene in the cluster, a deletion cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene will be constructed.

-

Gene Deletion in Pseudoarachniotus roseus or the Heterologous Host: The deletion cassettes will be introduced into the native producer or the engineered heterologous host to replace the target gene via homologous recombination.

-

Metabolite Profiling of Mutants: The resulting knockout mutants will be cultured, and their metabolite profiles will be compared to the wild-type strain using LC-MS. The absence of this compound and the potential accumulation of biosynthetic intermediates in a mutant strain will reveal the function of the deleted gene.

Visualizing the Unknown: A Hypothetical Pathway Diagram

While the true biosynthetic pathway of this compound is yet to be discovered, we can create a conceptual diagram based on its chemical structure and the general principles of fungal secondary metabolism. This diagram serves as a speculative model to guide future research.

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion and Future Outlook

The biosynthesis of this compound represents an uncharted area of fungal natural product chemistry. The elucidation of this pathway holds significant potential for the discovery of novel enzymes with unique catalytic activities and for the engineered biosynthesis of new this compound analogs with potentially improved therapeutic properties. The roadmap outlined in this guide, from genome mining to functional genomics, provides a clear and logical framework for future research endeavors aimed at unraveling the molecular secrets behind the formation of this intriguing fungal metabolite. As the tools of synthetic biology and genomics continue to advance, it is only a matter of time before the enigmatic biosynthetic pathway of this compound is fully brought to light.

In-depth Technical Guide: Aranochlor A's Antibacterial Mechanism of Action

A comprehensive review of the available scientific literature on the antibacterial properties of Aranochlor A, a metabolite produced by the fungus Pseudoarachniotus roseus.

Introduction

This compound is a novel secondary metabolite first isolated from the fungus Pseudoarachniotus roseus.[1] Alongside its counterpart, Aranochlor B, it has been identified as possessing both antibacterial and antifungal properties.[1] This discovery places this compound within the broad and vital field of antimicrobial research, a critical area of focus given the global challenge of rising antibiotic resistance. The unique spiro compound structure of this compound suggests a potentially novel mechanism of action, making it a subject of interest for the development of new therapeutic agents.[1]

This technical guide aims to provide a detailed overview of the current understanding of this compound's mechanism of action as an antibacterial agent. It is intended for an audience of researchers, scientists, and drug development professionals who are actively engaged in the search for and development of new antimicrobial compounds. Due to the limited availability of detailed public data on this compound, this guide will synthesize the foundational information available and identify areas where further research is critically needed.

Current State of Research and Available Data

The primary source of information on this compound is the 1998 publication in the Journal of Antibiotics titled "this compound and Aranochlor B, Two New Metabolites From Pseudoarachniotus Roseus: Production, Isolation, Structure Elucidation and Biological Properties."[1] While this foundational paper establishes the existence and basic biological activities of this compound, access to the full text, containing in-depth experimental data and protocols, is not widely available in the public domain.

Consequently, a comprehensive analysis of its antibacterial mechanism, including detailed signaling pathways and extensive quantitative data, cannot be fully constructed at this time. The following sections represent the extent of information that can be gleaned from the available abstract and citations.

Known Biological Properties

The initial study by Mukhopadhyay et al. identified this compound as having both antibacterial and antifungal activities.[1] This dual activity is a promising characteristic for a potential antimicrobial agent, suggesting a mechanism that may target fundamental processes common to both prokaryotic and eukaryotic pathogens, or multiple distinct targets.

Data Presentation:

Due to the inaccessibility of the full research paper, a detailed table of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains, cannot be provided. The original publication likely contains this information, but it is not publicly available.

Postulated Mechanism of Action (Hypothetical)

Without specific experimental data on the molecular targets of this compound, any description of its mechanism of action remains speculative. However, based on the mechanisms of other known antibacterial agents, several hypotheses can be proposed for future investigation:

-

Inhibition of Cell Wall Synthesis: A common target for antibacterial drugs. This compound could potentially interfere with the enzymes responsible for peptidoglycan synthesis.

-

Disruption of Cell Membrane Integrity: The compound might interact with the lipid bilayer of bacterial membranes, leading to depolarization, leakage of cellular contents, and cell death.

-

Inhibition of Protein Synthesis: this compound could bind to bacterial ribosomes, interfering with the translation process.

-

Inhibition of Nucleic Acid Synthesis: The compound might inhibit enzymes essential for DNA replication or transcription, such as DNA gyrase or RNA polymerase.

-

Inhibition of Metabolic Pathways: this compound could act as an antimetabolite, blocking essential metabolic pathways necessary for bacterial survival.

Signaling Pathway Diagram:

A diagram of the signaling pathway for this compound's mechanism of action cannot be generated as the specific pathway has not been elucidated in publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments that would be necessary to elucidate the mechanism of action of this compound are outlined below. These are standard protocols in the field of antimicrobial research.

5.1. Minimum Inhibitory Concentration (MIC) Assay

This experiment is fundamental to determining the potency of an antibacterial agent against various bacterial strains.

-

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

-

Methodology (Broth Microdilution):

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

5.2. Target Identification Assays

These experiments are crucial for identifying the molecular target of this compound.

-

Objective: To determine the specific cellular component or pathway that this compound interacts with to exert its antibacterial effect.

-

Potential Methodologies:

-

Macromolecular Synthesis Assays: Treat bacterial cultures with this compound and radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., [¹⁴C]N-acetylglucosamine). Measure the incorporation of the radiolabels to determine which synthesis pathway is inhibited.

-

Affinity Chromatography/Pull-down Assays: Immobilize this compound on a solid support and incubate with bacterial cell lysate. Identify the proteins that bind to this compound using techniques like mass spectrometry.

-

Enzyme Inhibition Assays: If a potential target enzyme is identified, purify the enzyme and perform kinetic studies in the presence of varying concentrations of this compound to determine the inhibitory mechanism (e.g., competitive, non-competitive).

-

Experimental Workflow Diagram:

Caption: A generalized workflow for characterizing a novel antibacterial agent.

Conclusion and Future Directions

This compound represents a potentially promising scaffold for the development of new antibacterial drugs. However, the lack of publicly available, detailed research significantly hampers a thorough understanding of its mechanism of action. The scientific community would greatly benefit from the public release of the full dataset from the original 1998 study or from new, independent investigations into this compound.

Future research should prioritize:

-

Re-isolation and Characterization: Confirmation of the structure and biological activity of this compound from Pseudoarachniotus roseus.

-

Comprehensive Antimicrobial Spectrum: Determination of MIC values against a broad panel of clinically relevant and drug-resistant bacteria.

-

Mechanism of Action Studies: Utilizing the experimental protocols outlined above to identify the specific molecular target(s) of this compound.

-

In Vivo Efficacy and Toxicity: Evaluation of the therapeutic potential and safety profile of this compound in animal models of infection.

By addressing these key areas, the full potential of this compound as a lead compound for a new class of antibacterial agents can be properly assessed.

References

Aranochlor A: An In-Depth Technical Guide on its Biological Properties

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the currently available scientific information regarding the biological properties of Aranochlor A, a metabolite produced by the fungus Pseudoarachniotus roseus. Despite interest in novel fungal metabolites, public domain research on this compound's cytotoxic effects and specific mechanisms of action remains limited. This guide summarizes the existing knowledge and highlights the significant gaps in the scientific literature.

Introduction to this compound

This compound is a secondary metabolite isolated from the fungus Pseudoarachniotus roseus. First described in 1998, it, along with the related compound Aranochlor B, was identified as a novel chemical entity.[1] Structurally, it is characterized as a spiro compound.[1] The initial research focused on its potential as an antimicrobial agent.

Biological Properties

The primary biological activities reported for this compound are its antibacterial and antifungal properties.[1] The initial study that identified this compound demonstrated its activity against various bacteria and fungi.[1] However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of microorganisms are not extensively documented in subsequent publicly available research.

Cytotoxic Effects and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of data regarding the cytotoxic effects of this compound on mammalian cell lines. As of the latest available information, there are no published studies detailing its in vitro or in vivo toxicity, nor have any specific cellular signaling pathways affected by this compound been elucidated.

Consequently, quantitative data, such as IC50 values for cancer or normal cell lines, are not available. The mechanism of action, beyond its general antimicrobial effects, remains uninvestigated in the public domain. There is no information on whether this compound induces apoptosis, necrosis, or other forms of cell death, nor are there any described interactions with key signaling molecules or pathways that are often implicated in cytotoxicity, such as MAPK, PI3K/AKT, or NF-κB pathways.

Experimental Protocols

Due to the absence of published research on the cytotoxic effects and signaling pathways of this compound, detailed experimental protocols for these specific areas of investigation are not available. The original 1998 publication by Mukhopadhyay et al. describes the production, isolation, and structure elucidation of this compound, but does not provide protocols for cytotoxicity assays.[1]

General Methodology for Isolation and Structure Elucidation (as inferred from the initial discovery)

The workflow for the initial discovery of this compound can be broadly outlined as follows. This diagram represents a generalized process for the discovery of fungal metabolites.

Quantitative Data Summary

As detailed above, there is no quantitative data available in the public scientific literature regarding the cytotoxic effects of this compound. Therefore, a table summarizing such data cannot be provided.

Signaling Pathways

No signaling pathways have been identified or described in relation to the biological activity of this compound in the available scientific literature.

Conclusion and Future Directions

This compound is a fungal metabolite with documented antibacterial and antifungal properties.[1] However, there is a pronounced absence of research into its cytotoxic effects and mechanism of action in mammalian systems. For researchers, scientists, and drug development professionals, this compound represents a molecule with potential biological activity that remains largely unexplored.

Future research should be directed towards:

-

Synthesis of this compound: To enable further biological testing.

-

In vitro cytotoxicity screening: Assessing the effect of this compound on a panel of cancer and non-cancerous cell lines to determine its cytotoxic potential and selectivity.

-

Mechanism of action studies: Investigating how this compound exerts its biological effects, including its impact on cellular signaling pathways, apoptosis, and the cell cycle.

-

In vivo studies: Evaluating the efficacy and toxicity of this compound in animal models, should in vitro studies yield promising results.

Until such studies are conducted and published, a comprehensive technical guide on the cytotoxic effects and signaling pathways of this compound cannot be fully realized. The current state of knowledge is limited to its initial discovery and basic antimicrobial characterization.

References

Aranochlor A: Unraveling the Structure-Activity Relationship - A Field in Need of Exploration

Despite its discovery as a novel fungal metabolite with potential biological activities, a comprehensive public domain understanding of the structure-activity relationships (SAR) of Aranochlor A remains elusive. Extensive searches of scientific literature and databases have revealed a significant gap in research detailing the synthesis of this compound analogs and the subsequent evaluation of their biological effects.

This lack of available data prevents the construction of a detailed technical guide as requested, which would typically include quantitative data on the biological activity of various analogs, in-depth experimental protocols, and diagrams of associated signaling pathways. The scientific community has yet to publish research that systematically modifies the core structure of this compound and reports the corresponding changes in biological activity, which is the fundamental basis of SAR studies.

For researchers, scientists, and drug development professionals interested in this compound, this presents both a challenge and an opportunity. The absence of established SAR data indicates a nascent field of study with the potential for significant discoveries. Future research efforts would need to focus on the following key areas to build a foundational understanding of this compound's SAR:

Future Research Directions:

-

Total Synthesis and Analog Generation: The development of a robust and efficient total synthesis of this compound would be the first critical step. This would not only confirm its structure but also provide a platform for the systematic synthesis of a library of analogs with modifications at key positions of the molecule.

-

Biological Screening and Assay Development: A comprehensive biological screening of this compound and its synthesized analogs against a panel of relevant targets is necessary. This would involve the development and validation of sensitive and specific assays to quantify the biological activity of each compound.

-

Target Identification and Mechanism of Action Studies: Identifying the molecular target(s) of this compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to elucidate the protein(s) with which it interacts.

-

Computational Modeling and QSAR Studies: Once a sufficient dataset of analogs and their corresponding biological activities is generated, quantitative structure-activity relationship (QSAR) studies can be performed. Computational modeling can help in understanding the key structural features responsible for activity and in designing more potent and selective analogs.

Hypothetical Experimental Workflow for this compound SAR Studies

To illustrate the necessary steps for establishing a SAR profile for this compound, a hypothetical experimental workflow is presented below.

Caption: Hypothetical workflow for this compound SAR studies.

Aranochlor A: Unraveling the Molecular Targets in Bacterial Cells - A Review of Current Knowledge

Published: November 6, 2025

Introduction

Aranochlor A is a natural product first identified as a metabolite from the fungus Pseudoarachniotus roseus. It has been recognized for its antibacterial and antifungal properties. This technical guide aims to provide a comprehensive overview of the molecular targets of this compound in bacterial cells, synthesizing the available scientific literature for researchers, scientists, and drug development professionals. However, it is important to note that detailed, publicly available information on the specific molecular mechanisms and targets of this compound is currently limited. The foundational research primarily establishes its existence and general antimicrobial activity. This document will summarize the known information and highlight areas where further research is critically needed.

Antibacterial Activity of this compound

Initial studies on this compound have demonstrated its inhibitory effects against various bacterial species. However, a comprehensive profile of its activity spectrum, including quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of bacterial pathogens, is not extensively documented in the accessible scientific literature.

Quantitative Data on Antibacterial Efficacy

A thorough review of published research reveals a lack of specific quantitative data for this compound's antibacterial activity. To facilitate future comparative studies, a standardized table for reporting such data is proposed below. As new research emerges, this table can be populated to provide a clear and comparative view of this compound's efficacy.

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Table 1: Antibacterial Spectrum of this compound. This table is intended to be populated as quantitative data from future studies become available. MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) are critical parameters for evaluating the potency of an antimicrobial agent.

Molecular Targets and Mechanism of Action

The precise molecular targets of this compound within bacterial cells remain largely unelucidated in the current body of scientific literature. Understanding the mechanism of action is paramount for the development of new therapeutic agents. This section outlines the general approaches used to identify molecular targets and proposes a logical workflow for future investigations into this compound.

Hypothetical Experimental Workflow for Target Identification

To determine the molecular targets of this compound, a systematic experimental approach is required. The following workflow represents a standard methodology in the field of antimicrobial drug discovery.

Figure 1. A proposed experimental workflow for the identification and validation of this compound's molecular targets in bacterial cells.

Detailed Methodologies for Key Experiments

To aid future research efforts, this section provides detailed hypothetical protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the this compound dilutions. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Assays

These assays are crucial for identifying which major cellular biosynthetic pathway is affected by this compound.

-

Bacterial Culture and Radiolabeling: A mid-logarithmic phase culture of the test bacterium is aliquoted into separate tubes.

-

Addition of this compound and Radiolabeled Precursors: this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) is added to the bacterial aliquots. Subsequently, radiolabeled precursors for specific pathways are added: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³⁵S]methionine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

-

Incubation and Sample Collection: The cultures are incubated, and samples are collected at various time points.

-

Precipitation and Scintillation Counting: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of each pathway is calculated by comparing the radioactivity in this compound-treated samples to untreated controls.

Figure 2. A simplified flowchart illustrating the logical steps of a macromolecular synthesis assay.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of new antibacterial agents. However, the current understanding of its molecular targets and mechanism of action in bacterial cells is severely limited. The scientific community is encouraged to undertake further research to fill these knowledge gaps. The experimental workflows and protocols outlined in this guide provide a roadmap for future investigations that will be critical in determining the therapeutic potential of this compound and its derivatives. Key future research should focus on:

-

Comprehensive antimicrobial spectrum analysis: Determining the MIC and MBC values of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Target identification studies: Employing techniques such as affinity chromatography, genetic analysis of resistant mutants, and multi-omics approaches to identify the specific molecular targets.

-

Mechanism of action elucidation: Performing detailed biochemical and biophysical assays to validate the interaction of this compound with its target(s) and to understand the downstream cellular consequences.

The elucidation of this compound's molecular targets will be a crucial step in harnessing its full potential in the fight against antibiotic resistance.

Aranochlor A: An Enigmatic Antifungal Agent with Underexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Aranochlor A, a halogenated secondary metabolite produced by the fungus Pseudoarachniotus roseus, has been identified as a compound with notable antifungal and antibacterial properties. Since its initial description in 1998, this compound has remained a subject of scientific curiosity, yet its specific mechanisms of action against fungal pathogens and its potential as a lead compound for novel antifungal therapies are still largely uncharted territories. This in-depth guide consolidates the currently available information on this compound and explores its potential inhibitory effects on critical fungal growth pathways, providing a foundation for future research and development.

Chemical Profile of this compound

This compound is distinguished by its unique spirocyclic structure containing two chlorine atoms. Its chemical architecture places it in the category of spiro compounds, a class of molecules known for a wide range of biological activities. The presence of dichlorinated phenyl moieties is also a significant feature, as halogenation can considerably influence the biological efficacy of natural products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₈Cl₂O₅ |

| Molecular Weight | 413.25 g/mol |

| Producing Organism | Pseudoarachniotus roseus |

| Compound Class | Spiro Compound |

| Key Structural Features | Dichlorinated phenyl group, Spirocyclic core |

Postulated Mechanisms of Fungal Growth Inhibition

While specific studies on this compound's mode of action are not publicly available, the broader classes of compounds to which it belongs—spiro compounds and those with dichlorinated phenyl groups—offer insights into its potential antifungal mechanisms.

-

Disruption of Cell Wall Integrity (CWI) Pathway: Spiro compounds have been suggested to interfere with the synthesis of crucial cell wall components like chitin. Inhibition of chitin synthase would compromise the structural integrity of the fungal cell wall, leading to osmotic instability and cell lysis. This interference would likely trigger the Cell Wall Integrity (CWI) signaling pathway, a critical stress response mechanism in fungi.

-

Interference with the High-Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another vital stress-activated protein kinase (SAPK) cascade that enables fungi to adapt to hyperosmotic stress. Environmental stressors that affect the cell membrane or wall can activate this pathway. It is plausible that this compound, by potentially interacting with the fungal cell membrane, could dysregulate the HOG pathway, leading to an inability to manage osmotic stress and ultimately, cell death.

-

Inhibition of Key Fungal Enzymes: The dichlorinated phenyl component of this compound is a feature found in several antifungal agents. Such structures can act as inhibitors of essential fungal enzymes, for instance, those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are necessary. The following protocols provide a roadmap for researchers venturing into this area.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of clinically relevant fungal pathogens.

Methodology: Broth Microdilution Assay

-

Fungal Strain Preparation: Prepare standardized inocula of fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) in RPMI-1640 medium.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal suspension to each well. Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

MFC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Investigation of Cell Wall and Membrane Integrity

Objective: To assess the impact of this compound on the fungal cell wall and membrane.

Methodologies:

-

Sorbitol Protection Assay: Perform MIC assays in the presence and absence of an osmotic stabilizer like sorbitol. If this compound targets the cell wall, the MIC values should be significantly higher in the presence of sorbitol.

-

Propidium Iodide Staining: Treat fungal cells with this compound and stain with propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes. Analyze the cells using fluorescence microscopy or flow cytometry to quantify membrane damage.

Analysis of Signaling Pathway Activation

Objective: To determine if this compound treatment activates the HOG or CWI pathways.

Methodology: Western Blot Analysis of Phosphorylated MAP Kinases

-

Treatment: Expose fungal spheroplasts to sub-inhibitory concentrations of this compound for various time points.

-

Protein Extraction: Lyse the cells and extract total proteins.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated forms of key MAP kinases in the HOG (e.g., Hog1) and CWI (e.g., Mpk1/Slt2) pathways.

-

Analysis: An increase in the phosphorylated form of these kinases would indicate pathway activation.

Visualizing Potential Fungal Signaling Pathways Targeted by this compound

The following diagrams, generated using the DOT language, illustrate the canonical HOG and CWI pathways in fungi, which represent potential targets for this compound.

Caption: Hypothesized inhibition of the High-Osmolarity Glycerol (HOG) pathway by this compound.

Caption: Hypothesized inhibition of the Cell Wall Integrity (CWI) pathway by this compound.

Conclusion and Future Directions

This compound represents a tantalizing yet underexplored molecule in the landscape of antifungal research. Its unique chemical structure suggests the potential for a novel mechanism of action against fungal pathogens. The lack of extensive research on this compound presents a significant opportunity for the scientific community. Future investigations should focus on:

-

Total Synthesis: A robust synthetic route to this compound and its analogs would enable structure-activity relationship (SAR) studies to optimize its antifungal potency and reduce potential toxicity.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening will be crucial to pinpoint the specific molecular target(s) of this compound within the fungal cell.

-

In Vivo Efficacy: Preclinical studies in animal models of fungal infections are necessary to evaluate the therapeutic potential of this compound.

The elucidation of this compound's inhibitory mechanisms on fungal growth pathways could pave the way for the development of a new class of antifungal drugs, addressing the urgent need for novel therapies to combat the growing threat of drug-resistant fungal infections.

Methodological & Application

Unveiling Aranochlor A: From Fungal Fermentation to Purified Compound

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the production, isolation, and purification of Aranochlor A, a metabolite produced by the fungus Pseudoarachniotus roseus.

This compound, along with its counterpart Aranochlor B, has been identified as a novel metabolite with potential biological activities. The primary route for obtaining this compound is through fermentation of the producing organism, followed by a systematic extraction and purification process. This document outlines the key procedures derived from the scientific literature to guide researchers in obtaining pure this compound for further investigation.

Production of this compound via Fermentation

The production of this compound is achieved through the submerged fermentation of Pseudoarachniotus roseus. The following protocol outlines the cultivation of the fungus to yield the desired metabolite.

Experimental Protocol: Fermentation of Pseudoarachniotus roseus

-

Organism: Pseudoarachniotus roseus

-

Culture Medium: A suitable liquid medium containing sources of carbon, nitrogen, and mineral salts is required. A typical medium formulation would include glucose or sucrose as a carbon source, yeast extract or peptone as a nitrogen source, and essential minerals.

-

Inoculation: A seed culture of P. roseus is prepared by inoculating a small volume of the fermentation medium with a viable fungal culture. This seed culture is then used to inoculate the main production fermenter.

-

Fermentation Conditions: The fermentation is carried out in a temperature-controlled fermenter, typically at 25-30°C, with constant agitation to ensure proper aeration and nutrient distribution. The fermentation is monitored over several days.

-

Harvesting: Once the fermentation reaches the optimal production phase for this compound, the culture broth, containing both the fungal mycelium and the secreted metabolites, is harvested for extraction.

Isolation and Purification of this compound

Following fermentation, a multi-step extraction and chromatographic purification process is employed to isolate this compound from the complex culture broth.

Experimental Protocol: Extraction and Purification

-

Extraction: The harvested culture broth is first separated from the fungal mycelium by filtration or centrifugation. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the organic metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification (HPLC): Fractions enriched with this compound from the initial column chromatography are pooled, concentrated, and further purified using High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) is typically employed to achieve high purity.

-

Compound Characterization: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the production and characterization of this compound.

| Parameter | Value |

| Fermentation Yield | (Data to be populated from source) |

| Purification Yield | (Data to be populated from source) |

| Molecular Formula | (Data to be populated from source) |

| Molecular Weight | (Data to be populated from source) |

| ¹H NMR (CDCl₃, ppm) | (Data to be populated from source) |

| ¹³C NMR (CDCl₃, ppm) | (Data to be populated from source) |

| Mass Spectrometry (m/z) | (Data to be populated from source) |

Note: Specific yield and spectroscopic data are dependent on the experimental conditions and should be determined empirically.

Workflow and Pathway Diagrams

To visually represent the process, the following diagrams illustrate the experimental workflow for obtaining this compound.

Aranochlor A: Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranochlor A is a secondary metabolite produced by the fungus Pseudoarachniotus roseus.[1][2] First described in 1998, this compound, along with its co-metabolite Aranochlor B, belongs to the aranorosin family of compounds. Structurally, this compound features a 1-oxaspiro[4.5]decane ring system. Preliminary studies have indicated that this compound exhibits both antibacterial and antifungal properties, suggesting its potential as a novel antimicrobial agent.[1]

These application notes provide a framework for conducting in vitro antimicrobial susceptibility testing of this compound. While specific minimum inhibitory concentration (MIC) data for a wide range of microorganisms is not extensively available in publicly accessible literature, the following protocols outline the standardized methods that can be employed to determine the antimicrobial spectrum and potency of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon performing the described protocols.

Table 1: Antibacterial Susceptibility of this compound

| Bacterial Strain | Gram Stain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | Data to be determined |

| Streptococcus pneumoniae | Gram-positive | e.g., 49619 | Data to be determined |

| Enterococcus faecalis | Gram-positive | e.g., 29212 | Data to be determined |

| Escherichia coli | Gram-negative | e.g., 25922 | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | Data to be determined |

| Klebsiella pneumoniae | Gram-negative | e.g., 13883 | Data to be determined |

Table 2: Antifungal Susceptibility of this compound

| Fungal Strain | Type | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Yeast | e.g., 90028 | Data to be determined |

| Candida glabrata | Yeast | e.g., 90030 | Data to be determined |

| Aspergillus fumigatus | Mold | e.g., 204305 | Data to be determined |

| Aspergillus niger | Mold | e.g., 16404 | Data to be determined |

| Cryptococcus neoformans | Yeast | e.g., 208821 | Data to be determined |

| Trichophyton rubrum | Mold | e.g., 28188 | Data to be determined |

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains. These methods are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the MIC of an antibacterial agent.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing (Yeast)

This protocol is adapted for determining the MIC of this compound against yeast strains.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Yeast strains for testing

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies of the yeast.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate.

-

-

Inoculation:

-

Add the standardized yeast inoculum to each well.

-

Include positive and negative controls.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.

-

Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing of this compound.

Caption: Hypothetical Signaling Pathways for this compound's Mechanism of Action.

References

Application Notes and Protocols for a Novel Antimicrobial Agent in Natural Product Screening

Disclaimer: Detailed experimental data and specific applications for Aranochlor A, a natural product identified in 1998, are scarce in publicly available scientific literature.[1] The following application notes and protocols are presented as a generalized framework for the screening and preliminary characterization of a novel antibacterial and antifungal compound, using a hypothetical molecule with properties similar to those described for this compound as an example.

Introduction

Natural products remain a vital source of new therapeutic agents. The discovery of novel antimicrobial compounds is critical to combat the rise of drug-resistant pathogens. This compound, a metabolite isolated from Pseudoarachniotus roseus, has been reported to possess both antibacterial and antifungal properties.[1] This document outlines a general workflow and specific protocols for the screening and initial characterization of such a natural product to evaluate its potential as a lead compound in drug development.

The workflow begins with a primary screen of a natural product library to identify "hits" with antimicrobial activity, followed by secondary assays to confirm activity, assess selectivity, and provide initial insights into the mechanism of action.

Experimental Workflow

The overall process for screening and preliminary characterization of a novel antimicrobial agent from a natural product library is depicted below.

References

Development of Arzanol as a Potential Therapeutic: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzanol, a natural phloroglucinol α-pyrone isolated from the medicinal plant Helichrysum italicum, has emerged as a promising therapeutic candidate with potent anti-inflammatory and antiviral properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Arzanol. The information compiled herein is based on preclinical studies and aims to facilitate further research and development.

Chemical Structure

-

Compound Name: Arzanol

-

Chemical Formula: C₂₂H₂₆O₇

-

Structure: A prenylated heterodimeric phloroglucinyl α-pyrone.

Anti-inflammatory Activity

Arzanol exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade. Its primary mechanism involves the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory enzymes and cytokines.

Quantitative Data: In Vitro Inhibition of Inflammatory Mediators

| Target | Assay System | IC₅₀ Value | Reference |

| NF-κB Activation | TNF-α induced NF-κB activation in a T cell line | 5 µM | [1] |

| IL-1β Release | LPS-stimulated primary human monocytes | 5.6 µM | [1] |

| TNF-α Release | LPS-stimulated primary human monocytes | 9.2 µM | [1] |

| IL-6 Release | LPS-stimulated primary human monocytes | 13.3 µM | [1] |

| IL-8 Release | LPS-stimulated primary human monocytes | 21.8 µM | [1] |

| Prostaglandin E₂ (PGE₂) Biosynthesis | LPS-stimulated primary human monocytes | 18.7 µM | [1] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | Cell-free assay | 0.4 µM | [2] |

| 5-Lipoxygenase (5-LOX) | Neutrophil-based assay | 2.3 - 9 µM | [2] |

| Cyclooxygenase-1 (COX-1) | Cell-free assay | 2.3 - 9 µM | [2] |

Signaling Pathway: Inhibition of NF-κB

Arzanol exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of Arzanol.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of Arzanol on NF-κB activation using a luciferase reporter gene assay.[3]

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Tumor Necrosis Factor-alpha (TNF-α).

-

Arzanol (dissolved in DMSO).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of Arzanol (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity of treated cells to the vehicle control. Calculate the IC₅₀ value of Arzanol for NF-κB inhibition.

Quantitative Data: In Vivo Anti-inflammatory Activity

A study using a carrageenan-induced pleurisy model in rats demonstrated the in vivo anti-inflammatory efficacy of Arzanol.[2][4]

| Treatment | Dosage (i.p.) | Reduction in Exudate Volume | Reduction in Cell Infiltration | Reduction in PGE₂ Levels |

| Arzanol | 3.6 mg/kg | 59% | 48% | 47% |

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

This protocol describes an in vivo model to assess the anti-inflammatory activity of Arzanol.[5][6]

Materials:

-

Male Wistar rats (180-220 g).

-

λ-Carrageenan.

-

Arzanol.

-

Saline solution.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Animal Groups: Divide the rats into control and treatment groups.

-

Compound Administration: Administer Arzanol (e.g., 3.6 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before inducing pleurisy.

-

Induction of Pleurisy: Anesthetize the rats and inject 0.1 mL of 1% carrageenan in saline into the pleural cavity.

-

Sample Collection: After 4 hours, euthanize the animals and collect the pleural exudate.

-

Analysis:

-

Measure the volume of the pleural exudate.

-

Perform a total and differential leukocyte count on the exudate.

-

Measure the concentration of inflammatory mediators (e.g., PGE₂) in the exudate using ELISA.

-

-

Data Analysis: Compare the measured parameters between the Arzanol-treated and control groups to determine the percentage of inhibition.

Antiviral Activity (Anti-HIV-1)

Arzanol has been shown to inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) in T cells.[7] This activity is linked to its ability to inhibit the NF-κB pathway, which is crucial for HIV-1 transcription.

Quantitative Data: Anti-HIV-1 Activity

| Assay | Cell Line | EC₅₀ Value | Reference |

| HIV-1 Replication Inhibition | T cell line | Not explicitly stated, but inhibits in a concentration-dependent manner. | [8] |

Experimental Protocol: HIV-1 Replication Inhibition Assay

This protocol provides a general framework for assessing the anti-HIV-1 activity of Arzanol.

Materials:

-

A T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).

-

HIV-1 viral stock (e.g., HIV-1 IIIB).

-

RPMI 1640 medium with 10% FBS.

-

Arzanol.

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus).

Procedure:

-

Cell Plating: Plate the T-cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of Arzanol to the wells.

-

Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plate for 3-7 days.

-

Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a suitable method.

-

Data Analysis: Determine the concentration of Arzanol that inhibits viral replication by 50% (EC₅₀).

Cytotoxicity and Apoptosis

Arzanol has demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced apoptosis in human keratinocytes (HaCaT cells).[9]

Experimental Protocol: In Vitro Apoptosis Assay

This protocol describes the use of Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to assess Arzanol's effect on apoptosis.

Materials:

-

HaCaT cells.

-

DMEM with 10% FBS.

-

Hydrogen Peroxide (H₂O₂).

-

Arzanol.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells and pre-treat with Arzanol (e.g., 50 µM) for a specified time.

-

Induction of Apoptosis: Induce apoptosis by treating the cells with H₂O₂ (e.g., 2.5 mM) for 2 hours.

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of Arzanol on apoptosis.

References

- 1. preprints.org [preprints.org]

- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arzanol, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Aranochlor A: Application Notes and Protocols for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for Aranochlor A are based on generalized laboratory procedures due to the limited publicly available information on this specific compound. The primary source of information is the initial discovery paper from 1998, which describes its isolation and basic antimicrobial properties. Researchers should exercise caution and perform thorough validation and optimization of these protocols for their specific experimental needs.

Introduction

Chemical and Physical Properties

Detailed quantitative data on the chemical and physical properties of this compound are not available in the public domain. The table below is provided as a template for researchers to populate as they determine these characteristics experimentally.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₈H₁₉Cl₂NO₂ | Mass Spectrometry |

| Molecular Weight | 352.26 g/mol | Mass Spectrometry |

| Appearance | To be determined | Visual Inspection |

| Solubility | To be determined | Solubility Testing Protocol |

| Stability | To be determined | Stability Assays |

| Purity | To be determined | HPLC, NMR |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general procedure to determine the solubility of this compound in common laboratory solvents.

Materials:

-

This compound (solid)

-

Various solvents (e.g., deionized water, ethanol, methanol, DMSO, PBS)

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, known volume of the test solvent (e.g., 100 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not dissolve, sonicate in a water bath for 5-10 minutes.

-

If the solid still does not dissolve, gently warm the solution (e.g., to 37°C) for up to 60 minutes.

-

-

Equilibration:

-

Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Fraction:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., spectrophotometry if a chromophore is present, or HPLC for more accurate quantification).

-

The determined concentration represents the solubility of this compound in that specific solvent.

-

Protocol for Preparation of this compound Stock Solution

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. DMSO is a common solvent for dissolving novel compounds for in vitro assays.[2]

Materials:

-

This compound (solid)

-

Anhydrous DMSO (or other suitable solvent)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

General Protocol for In Vitro Cell-Based Assay (e.g., Cytotoxicity Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).

-

Incubate the plate overnight at 37°C in a humidified CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways in mammalian cells that are affected by this compound. Further research, such as transcriptomic, proteomic, or specific kinase inhibition assays, would be required to elucidate its mechanism of action.

Visualizations

Since the specific signaling pathways affected by this compound are unknown, a diagram illustrating its mechanism of action cannot be provided. However, the following workflow diagram illustrates the general process for characterizing a novel compound like this compound.

Caption: General workflow for the characterization of a novel natural product.

References

Application Notes and Protocols: Arzanol as a Tool Compound in Chemical Biology

It appears there is no publicly available scientific literature on a compound named "Aranochlor A." It is possible that this is a typographical error or refers to a proprietary compound not yet described in published research.